molecular formula C22H26N2O7 B12491272 Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12491272
M. Wt: 430.5 g/mol
InChI Key: UEARJHUWONZRHE-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a benzoate ester, and a trimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoate ester: This step involves the esterification of 2-amino-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the morpholine ring: The esterified product is then reacted with morpholine under reflux conditions to introduce the morpholine ring.

    Attachment of the trimethoxyphenyl group: The final step involves the acylation of the morpholinyl benzoate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or benzoate derivatives.

Scientific Research Applications

Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(morpholin-4-yl)-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate
  • Methyl 2-(piperidin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
  • Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenylacetate

Uniqueness

Methyl 2-(morpholin-4-yl)-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. The combination of the morpholine ring and the benzoate ester also contributes to its uniqueness, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H26N2O7/c1-27-18-11-14(12-19(28-2)20(18)29-3)21(25)23-15-5-6-17(16(13-15)22(26)30-4)24-7-9-31-10-8-24/h5-6,11-13H,7-10H2,1-4H3,(H,23,25)

InChI Key

UEARJHUWONZRHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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